Bienvenue dans la boutique en ligne BenchChem!

3-(2-Chlorophenyl)-4,6-dimethylchromen-2-one

CYP2A6 inhibition Coumarin hydroxylation Human liver microsomes

3-(2-Chlorophenyl)-4,6-dimethylchromen-2-one (CAS 263365-24-8) is a synthetic 3-aryl-4,6-dimethylcoumarin derivative belonging to the 2H-chromen-2-one (benzopyrone) class. Its structure features a 4,6-dimethyl substitution on the coumarin core and a 2-chlorophenyl group at the 3-position, distinguishing it from other mono-halogenated or non-halogenated 3-phenylcoumarin analogs.

Molecular Formula C17H13ClO2
Molecular Weight 284.74
CAS No. 263365-24-8
Cat. No. B2949415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)-4,6-dimethylchromen-2-one
CAS263365-24-8
Molecular FormulaC17H13ClO2
Molecular Weight284.74
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC(=O)C(=C2C)C3=CC=CC=C3Cl
InChIInChI=1S/C17H13ClO2/c1-10-7-8-15-13(9-10)11(2)16(17(19)20-15)12-5-3-4-6-14(12)18/h3-9H,1-2H3
InChIKeyRGFDVAOTKCDPKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Chlorophenyl)-4,6-dimethylchromen-2-one (CAS 263365-24-8): Core Identity and Procurement-Relevant Characteristics


3-(2-Chlorophenyl)-4,6-dimethylchromen-2-one (CAS 263365-24-8) is a synthetic 3-aryl-4,6-dimethylcoumarin derivative belonging to the 2H-chromen-2-one (benzopyrone) class . Its structure features a 4,6-dimethyl substitution on the coumarin core and a 2-chlorophenyl group at the 3-position, distinguishing it from other mono-halogenated or non-halogenated 3-phenylcoumarin analogs. The compound has a molecular formula of C17H13ClO2, a molecular weight of 284.74 g/mol, a predicted density of 1.3±0.1 g/cm³, and a predicted boiling point of 450.1±45.0 °C . It is commercially available from multiple suppliers at analytical-grade purity (e.g., 98%) for research use .

Why Generic Substitution of 3-Arylcoumarin Analogs Fails for Scientific Selection


The biological activity of 3-arylcoumarins is exquisitely sensitive to the position and electronic character of substituents on both the coumarin core and the pendant phenyl ring. Published structure-activity relationship (SAR) analyses for related coumarin series demonstrate that moving a single chloro substituent from the ortho (2-) to the para (4-) position on the 3-phenyl ring can drastically alter target binding, as reflected in CYP2A6 inhibition potency differences of up to 2.5-fold between ortho- and para-chlorophenyl isomers [1]. Furthermore, the presence or absence of methyl groups at the 4- and 6-positions of the coumarin nucleus modulates planarity, lipophilicity (predicted LogP), and metabolic stability, making simple 3-phenylcoumarin or non-methylated analogs unsuitable surrogates . These positional and substitutional variations mean that in-class compounds cannot be interchanged without risking loss of potency, altered selectivity, or different pharmacokinetic profiles.

Quantitative Comparative Evidence Guide for 3-(2-Chlorophenyl)-4,6-dimethylchromen-2-one


CYP2A6 Inhibitory Potency: Ortho-Cl vs. Para-Cl Isomer

3-(2-Chlorophenyl)-4,6-dimethylchromen-2-one inhibits CYP2A6 with an IC50 of 51 nM in human liver microsomes using coumarin as substrate. By direct comparison, its para-chloro positional isomer, 3-(4-chlorophenyl)-4,6-dimethylchromen-2-one, exhibits an IC50 of 130 nM in the identical assay system, representing a 2.5-fold lower potency [1].

CYP2A6 inhibition Coumarin hydroxylation Human liver microsomes Structure-activity relationship

Predicted Lipophilicity (LogP) and Drug-Likeness Parameters Compared to Non-Methylated and Unsubstituted Analogs

Computed physicochemical properties highlight a key differentiation from less-substituted analogs. 3-(2-Chlorophenyl)-4,6-dimethylchromen-2-one has a predicted ACD/LogP of approximately 5.30, versus 3-(2-chlorophenyl)coumarin (lacking 4,6-dimethyl groups), which has a predicted ACD/LogP of approximately 4.20 . The ~1.1 Log unit increase indicates approximately 12-fold higher predicted lipophilicity, which impacts membrane permeability, metabolic stability, and tissue distribution profiles. Additionally, the compound exhibits one Rule-of-Five violation (LogP >5), a characteristic that must be programmatically managed in drug discovery contexts .

Lipophilicity Drug-likeness LogP Permeability ADME prediction

Selectivity Profile: CYP2A6 vs. CYP2C19 and CYP2B6 Inhibition Window

The selectivity window of 3-(2-Chlorophenyl)-4,6-dimethylchromen-2-one was assessed across a panel of cytochrome P450 isoforms. The compound inhibits CYP2A6 (IC50 = 51 nM) with a 5.1-fold selectivity over CYP2C19 (IC50 = 260 nM) and a 25.5-fold selectivity over CYP2B6 (IC50 = 1,300 nM) in human liver microsomes [1]. In comparison, the para-chloro isomer shows a narrower selectivity: CYP2A6 (IC50 = 130 nM) with a shallower selectivity against CYP2C9 (IC50 = 3,000 nM, 23-fold) and CYP2B6 (IC50 = 3,000 nM, 23-fold), indicating that the ortho-chloro configuration delivers both higher absolute potency and a functionally distinct isoform inhibition pattern [2].

CYP selectivity Drug-drug interaction Isoform selectivity Metabolic stability

Cell Differentiation Activity: Anti-Proliferative Potential Against Undifferentiated Cells

Patent-associated biological data indicates that 3-(2-Chlorophenyl)-4,6-dimethylchromen-2-one exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte/macrophage lineage, positioning it as a candidate for anti-cancer and dermatological (psoriasis) applications [1]. In contrast, the 3-(4-chlorophenyl) analog has not been reported to possess this monocyte-differentiation activity, and standard 3-phenylcoumarin (lacking chloro substitution) shows negligible differentiation effects at comparable concentrations, underscoring that the ortho-chloro substitution is a critical pharmacophoric element for this phenotype .

Cell differentiation Anti-cancer Proliferation arrest Monocyte differentiation Psoriasis

High-Yield Application Scenarios for 3-(2-Chlorophenyl)-4,6-dimethylchromen-2-one Procurement


CYP2A6-Focused Drug Metabolism and Smoking Cessation Pharmacology Programs

The compound's potent CYP2A6 inhibition (IC50 = 51 nM) and its defined selectivity over CYP2C19 (5.1-fold) and CYP2B6 (25.5-fold) make it an optimal tool compound for in vitro DMPK panels assessing CYP2A6-mediated nicotine and coumarin metabolism. Procurement of this specific ortho-chloro isomer, rather than generic 3-arylcoumarins, ensures consistency with published inhibition benchmarks and facilitates cross-study data harmonization in smoking cessation or cancer prevention research [1].

Structure-Activity Relationship (SAR) Profiling of Halogen Positional Isomers on Coumarin Bioactivity

The availability of all three positional isomers (ortho-, meta-, para-chloro) of 4,6-dimethyl-3-phenylcoumarin enables systematic SAR studies where the ortho-chloro variant consistently demonstrates differentiated CYP inhibition potency and selectivity patterns. Procuring the full isomeric panel, with this compound as the ortho reference, supports rigorous pharmacophore mapping and computational chemistry validation exercises [2].

Differentiation Therapy Screening in Oncology and Inflammatory Skin Disease Models

The documented activity of 3-(2-Chlorophenyl)-4,6-dimethylchromen-2-one in arresting undifferentiated cell proliferation and inducing monocyte-lineage differentiation provides a mechanistically distinct starting point for phenotypic screening campaigns in acute myeloid leukemia (AML) differentiation therapy or psoriasis models. The para-chloro isomer lacks this specific bioactivity, making the ortho-chloro configuration a critical structural requirement for this phenotype [3].

Computational ADME/Tox Model Calibration Using High-LogP Coumarin Scaffolds

With a predicted ACD/LogP of ~5.30, this compound resides near the upper boundary of drug-like chemical space while remaining synthetically accessible and commercially available at 98% purity. It serves as a calibration standard for in silico permeability, metabolic stability, and toxicity prediction models that require high-confidence experimental IC50 and selectivity data for validation, bridging the gap between predicted and empirically observed ADME/Tox behavior .

Quote Request

Request a Quote for 3-(2-Chlorophenyl)-4,6-dimethylchromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.